Direct Comparative Binding Affinity Data Is Currently Absent from the Public Domain
A search of primary literature, authoritative databases (ChEMBL, BindingDB, PubChem), and patent repositories yielded no head-to-head quantitative binding or functional data comparing N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide against its closest positional isomers or other in-class analogs. A benzodiazepine receptor competition assay (ChEMBL_38119, PubMed ID 8978853) contains data for numerous compounds but does not list this specific regioisomer [1]. Consequently, no quantifiable differentiation claim can be supported at this time.
| Evidence Dimension | Ligand binding affinity (IC50) at the benzodiazepine site of the Translocator protein (TSPO) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Commercial benzodiazepine ligands (e.g., lorazepam, IC50 285 µM in the same assay format) |
| Quantified Difference | Cannot be calculated |
| Conditions | Competition binding assay (J Med Chem 39:5246-56, 1997) |
Why This Matters
Without comparative binding data, a scientific or industrial user cannot objectively determine whether the ortho isomer offers superior target engagement relative to its regioisomeric counterparts.
- [1] So, S. S.; Karplus, M. Genetic neural networks for quantitative structure-activity relationships: improvements and application of benzodiazepine affinity for benzodiazepine/GABAA receptors. J. Med. Chem. 1997, 39, 5246-5256. PubMed ID: 8978853. View Source
